molecular formula C13H13N3O3 B2526607 5-(anilinomethylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 23069-97-8

5-(anilinomethylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B2526607
CAS RN: 23069-97-8
M. Wt: 259.265
InChI Key: WPCVHHSAEDIHHW-UHFFFAOYSA-N
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Description

The compound "5-(anilinomethylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione" is a pyrimidine derivative that is part of a broader class of compounds with potential biological activity. Pyrimidine derivatives are known for their diverse range of pharmacological properties, including antitumor, antibacterial, and antiviral activities .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. One approach involves the reaction of 6-[(dimethylamino)methylene]aminouracil with heterocumulenes, such as aryl isocyanates and isothiocyanates, to yield novel pyrimido[4,5-d]pyrimidine derivatives . Another method described involves a tandem Aldol condensation-Michael addition process in an aqueous diethylamine medium, which is considered a simple, economical, and green approach .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including the one , has been characterized using different techniques. For instance, the 3D structure of a related compound was confirmed by single-crystal X-ray structure determination, and the molecular structure was calculated using DFT B3LYP/6-311G(d,p) method, showing good agreement with experimental data . The electronic spectra and NMR chemical shifts were also calculated, providing insights into the electronic transitions and the chemical environment of the atoms within the molecule .

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions that are significant for their biological activity. For example, the oxidative and non-oxidative photocyclisations of uracil derivatives lead to the formation of benzothienopyrimidines and pyrimidoindoles . Additionally, the reaction of anilinomethylene-barbituric acids with methylenactive nitriles in the presence of KOH yields tetrahydro-pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The molecular electrostatic potential (MEP) analysis indicates the most reactive sites for electrophilic and nucleophilic attacks within the molecule . The presence of substituents on the pyrimidine ring can significantly affect the compound's reactivity and interaction with biological targets, as seen in the structure-activity relationship (SAR) studies of 4-anilino pyrimidines . These properties are crucial for the compound's biological activity and its potential as a therapeutic agent.

Scientific Research Applications

Organic Phosphors Synthesis

  • Kumar et al. (2014) synthesized organic phosphors using derivatives of 1,3-dimethyl-2,4,6-(1H,3H,5H)-pyrimidinetrione, demonstrating their potential in photoluminescence. These compounds exhibited broadband emission spectra and pure yellow emissions, highlighting their utility in luminescence applications (Kumar et al., 2014).

Structural Analysis

  • da Silva et al. (2005) studied the structures of derivatives of 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, providing insights into their molecular interactions and hydrogen bonding patterns. This research contributes to understanding the chemical properties of these compounds (da Silva et al., 2005).

Host–Guest Interactions

  • Tirapegui et al. (2006) explored the host–guest interactions of cyclodextrins with solvatochromic dyes derived from barbituric and Meldrum's acids, including a derivative of 1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione. Their study aids in understanding the molecular dynamics of such interactions (Tirapegui et al., 2006).

Synthesis of Tetrasubstituted Alkenes

  • Al-Sheikh et al. (2020) described the synthesis of a diverse library of tetrasubstituted alkenes containing a barbiturate motif derived from N1-substituted pyrimidine-2,4,6(1H,3H,5H)-triones. This work contributes to the field of synthetic chemistry and bioactive molecule development (Al-Sheikh et al., 2020).

Synthesis of Phosphorus, Arsenic, and Antimony Ylides

  • Sweidan et al. (2009) synthesized ylides containing the 1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione fragments. These compounds have applications in the development of new materials and chemicals (Sweidan et al., 2009).

Molecular Characterization and Reactions

  • Various studies like those by Ojima et al. (1979), Enrique et al. (1992), and Chen et al. (2001) have focused on molecular characterization, reactions, and spectral studies of derivatives of 1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, contributing to a deeper understanding of their chemical properties and potential applications in different fields (Ojima et al., 1979), (Enrique et al., 1992), (Chen et al., 2001).

Synthesis of New Compounds and Applications

  • Additional studies, like those by Wipfler et al. (1978) and Sepay et al. (2016), have synthesized new compounds using 1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione derivatives and investigated their interactions and properties, expanding the chemical repertoire for various applications (Wipfler et al., 1978), (Sepay et al., 2016).

properties

IUPAC Name

6-hydroxy-1,3-dimethyl-5-(phenyliminomethyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-15-11(17)10(12(18)16(2)13(15)19)8-14-9-6-4-3-5-7-9/h3-8,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBQQBVJYYYHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C=NC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671745
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

23069-97-8
Record name 5-(ANILINOMETHYLENE)-1,3-DIMETHYLBARBITURIC ACID
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